4-Trifluoromethylphenylboronic acid

Beschreibung

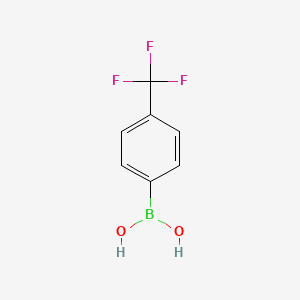

Structure

2D Structure

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMFIOZYDASRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370278 | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128796-39-4 | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indispensable Role of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and ease of handling make them highly versatile reagents. chemicalbook.com The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org This reaction allows for the efficient construction of complex molecular frameworks from readily available starting materials. libretexts.orgorganic-chemistry.org Beyond Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for carbon-heteroatom bond formation and additions to carbonyls and imines. chemicalbook.com

The significance of arylboronic acids in medicinal chemistry is profound. They serve as key intermediates in the synthesis of numerous biologically active compounds and approved drugs. nih.gov Their ability to be incorporated into diverse molecular scaffolds allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

The Unique Influence of the 4 Trifluoromethyl Phenyl Moiety

The 4-(trifluoromethyl)phenyl group imparts a unique set of properties to a molecule, significantly influencing its reactivity and biological activity. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govresearchgate.net This electronic effect can modulate the reactivity of the boronic acid and influence the properties of the final product.

In the context of medicinal chemistry, the trifluoromethyl group is often introduced to enhance a compound's metabolic stability and lipophilicity. nih.govresearchgate.net Increased lipophilicity can improve a drug's ability to cross cell membranes, while the strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to a longer duration of action in the body. nih.gov The steric bulk of the trifluoromethyl group can also play a crucial role in how a molecule interacts with its biological target. nih.gov

Research Trajectories for 4 Trifluoromethyl Phenylboronic Acid

Established Synthetic Routes to 4-(Trifluoromethyl)phenylboronic Acid

The most traditional and widely established method for the synthesis of 4-(Trifluoromethyl)phenylboronic acid involves the reaction of an organometallic intermediate, generated from a corresponding aryl halide, with a boron electrophile. The classic approach utilizes a lithium-halogen exchange reaction.

This process typically begins with 4-bromobenzotrifluoride. The aryl bromide is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature, commonly -78 °C, under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture and oxygen. To this solution, an organolithium reagent, most frequently n-butyllithium, is added dropwise. This initiates a lithium-halogen exchange, replacing the bromine atom with lithium to form 4-(trifluoromethyl)phenyllithium.

Following the formation of the aryllithium species, an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate, is added. The highly nucleophilic carbon of the aryllithium attacks the electrophilic boron atom. The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. The final step involves acidic workup, where a dilute acid such as hydrochloric acid is added to hydrolyze the resulting boronate ester intermediate to the desired 4-(Trifluoromethyl)phenylboronic acid. The product is then isolated and purified, often through extraction and recrystallization, yielding a white solid.

Table 1: Established Synthesis of 4-(Trifluoromethyl)phenylboronic Acid

| Step | Starting Material | Key Reagents | Solvent | Temperature | Intermediate/Product |

|---|---|---|---|---|---|

| 1. Lithiation | 4-Bromobenzotrifluoride | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C | 4-(Trifluoromethyl)phenyllithium |

| 2. Borylation | 4-(Trifluoromethyl)phenyllithium | Trimethyl borate | Tetrahydrofuran (THF) | -78 °C to Room Temp | Boronate ester intermediate |

| 3. Hydrolysis | Boronate ester intermediate | Hydrochloric acid (aq) | - | Room Temperature | 4-(Trifluoromethyl)phenylboronic acid |

Advanced Synthetic Approaches for 4-(Trifluoromethyl)phenylboronic Acid

While the organolithium route is effective, it requires cryogenic temperatures and highly reactive reagents, limiting its functional group tolerance. Modern synthetic chemistry has developed more advanced, milder, and more efficient methods, primarily centered around transition metal catalysis.

Palladium-Catalyzed Borylation (Miyaura Borylation): A significant advancement is the palladium-catalyzed cross-coupling reaction of aryl halides with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.gov This method, often referred to as Miyaura borylation, offers much milder reaction conditions and broader functional group compatibility compared to the traditional lithiation route. nih.govorganic-chemistry.org The reaction typically involves treating an aryl halide (e.g., 4-bromobenzotrifluoride) with B₂pin₂ in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron species and reductive elimination to yield the arylboronate ester. This ester can then be hydrolyzed to the boronic acid if desired. The choice of catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.orgorganic-chemistry.org

Iridium-Catalyzed C-H Borylation: The most atom-economical and advanced approach is the direct borylation of C-H bonds, which avoids the need for a pre-functionalized aryl halide starting material. illinois.edu Iridium-based catalysts are particularly effective for this transformation. illinois.edudumelelab.com In this method, benzotrifluoride can be reacted directly with a boron source like B₂pin₂ in the presence of an iridium catalyst and a specific ligand (e.g., a bipyridine derivative). illinois.edudumelelab.com The reaction proceeds via the catalytic activation of an aromatic C-H bond. nih.gov The regioselectivity of the borylation is primarily controlled by steric factors, generally favoring the formation of the less hindered meta- and para-isomers. illinois.edu Therefore, for benzotrifluoride, this method can directly yield the para-substituted product, 4-(Trifluoromethyl)phenylboronic acid (as its pinacol ester), without the need for a halogenated precursor. illinois.edu This approach represents a significant step forward in synthetic efficiency.

Synthesis of Fluorinated Phenylboronic Acid Analogs

The advanced catalytic methods described above are readily adaptable for the synthesis of various fluorinated analogs of 4-(Trifluoromethyl)phenylboronic acid. The general strategy involves selecting the appropriately substituted aryl halide precursor and applying the palladium-catalyzed borylation conditions.

The synthesis of 2-Fluoro-4-(trifluoromethyl)phenylboronic acid is effectively achieved using the palladium-catalyzed Miyaura borylation reaction. chemimpex.com The required starting material for this synthesis is 1-bromo-2-fluoro-4-(trifluoromethyl)benzene. By reacting this precursor with bis(pinacolato)diboron in the presence of a suitable palladium catalyst system (e.g., PdCl₂(dppf)) and a base like potassium acetate, the corresponding boronate ester is formed. Subsequent hydrolysis of the ester yields the target 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis for constructing complex molecules. chemimpex.com

Similarly, 4-Fluoro-3-(trifluoromethyl)phenylboronic acid can be prepared via palladium-catalyzed borylation. chemimpex.com The key precursor for this synthesis is 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. Subjecting this aryl bromide to standard Miyaura borylation conditions with B₂pin₂, a palladium catalyst, and a base provides the pinacol boronate ester. nih.gov Acidic or basic hydrolysis then furnishes the final 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. This derivative is particularly useful in drug design, where the specific substitution pattern can influence biological activity and properties like lipophilicity. chemimpex.com

Directed Functionalization Strategies for 4-(Trifluoromethyl)phenylboronic Acid Derivatives

The boronic acid group in 4-(Trifluoromethyl)phenylboronic acid is not merely a synthetic endpoint but a versatile functional handle that directs a wide array of subsequent transformations. These strategies allow for the conversion of the relatively simple boronic acid into a vast range of more complex derivatives. The primary utility of the boronic acid group is to serve as the nucleophilic partner in various transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com

Key functionalization reactions include:

Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the boronic acid reacts with aryl, heteroaryl, or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, yielding biaryl and related structures. sigmaaldrich.com

Palladium- and Ruthenium-Catalyzed Direct Arylation: In these reactions, the boronic acid can couple with C-H bonds of another aromatic partner, offering an alternative to using aryl halides. sigmaaldrich.com

Copper-Catalyzed Coupling Reactions: Ligand-free copper catalysis can be used to couple the boronic acid with various partners, including amines (Chan-Lam coupling) to form C-N bonds. sigmaaldrich.com

Rhodium-Catalyzed Asymmetric 1,4-Addition: The aryl group from the boronic acid can be transferred to α,β-unsaturated carbonyl compounds in an asymmetric fashion, creating chiral molecules. sigmaaldrich.com

Preparation of Aryl Ketones: The boronic acid can be coupled with acid chlorides to produce aryl ketones. sigmaaldrich.com

Amination and Conjugate Addition Reactions: The boronic acid can participate in reactions that form C-N bonds or add to activated double bonds. sigmaaldrich.com

These directed functionalization strategies underscore the importance of 4-(Trifluoromethyl)phenylboronic acid as a pivotal intermediate, enabling the construction of complex molecular architectures containing the 4-(trifluoromethyl)phenyl moiety. sigmaaldrich.com

Cross-Coupling Reactions Utilizing 4-(Trifluoromethyl)phenylboronic Acid

4-(Trifluoromethyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 4-(trifluoromethyl)phenyl group into various organic molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the boronic acid and the properties of the resulting products, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov It involves the reaction of an organoboron compound, such as 4-(trifluoromethyl)phenylboronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com The stability, low toxicity, and commercial availability of boronic acids contribute to the reaction's broad appeal. acs.orgnih.gov The general catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Site-selective cross-coupling reactions are crucial for the efficient synthesis of complex molecules with multiple reactive centers. Research has demonstrated the utility of 4-(trifluoromethyl)phenylboronic acid in achieving site-selectivity. In a study involving the polybrominated substrate 2,3,4,5-tetrabromofuran, a Suzuki-Miyaura reaction was performed to achieve a per-arylation. The reaction of 2,3,4,5-tetrabromofuran with 4-(trifluoromethyl)phenylboronic acid, using Pd(PPh₃)₄ as the catalyst, resulted in the formation of 2,3,4,5-tetrakis(4-(trifluoromethyl)phenyl)furan in high yield. rsc.org This transformation highlights the ability of the reagent to react effectively at all available brominated sites on the furan (B31954) core under specific catalytic conditions. rsc.org

| Entry | Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | 2,3,4,5-Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | 2M K₂CO₃ | Toluene/Dioxane (4:1) | 80 | 3-5 | 2,3,4,5-Tetrakis(4-(trifluoromethyl)phenyl)furan | 89 | rsc.org |

Regioselectivity in Suzuki-Miyaura coupling allows for the selective functionalization of one reactive site over another in a polyhalogenated substrate. The electronic properties of the coupling partners can influence this selectivity. For instance, in the coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, the C4 position is known to be more electrophilic and thus more reactive. nih.gov While a direct example with the 4-CF₃ isomer was noted, a study using 3-(trifluoromethyl)phenylboronic acid demonstrated that a monosubstituted product could be obtained with good regioselectivity. The reaction with 1.5 equivalents of the boronic acid yielded the C4-coupled product exclusively, with no disubstituted product observed. nih.gov This selectivity is attributed to the different reactivities of the two chlorine atoms on the quinazoline (B50416) ring, allowing for controlled, stepwise functionalization. nih.gov The use of electron-withdrawing groups on the boronic acid, such as the trifluoromethyl group, can impact reactivity but allows for high regioselectivity. nih.gov

| Entry | Arylboronic Acid | Equivalents of Boronic Acid | Catalyst | Base | Solvent | Conditions | Product (Yield %) | Ref. |

| 1 | 3-(Trifluoromethyl)phenylboronic acid | 1.5 | Pd(PPh₃)₄ (2.5 mol%) | Na₂CO₃ (3-4 equiv) | DME/Ethanol (9:1) | MW, 300W, 80°C, 3h | 4-(3-(Trifluoromethyl)phenyl)-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline (48%) | nih.gov |

Traditionally, amides and esters have been considered inert in cross-coupling reactions. However, recent advancements have enabled their use as electrophiles through the activation of the C-N or C-O bond. rsc.orgnih.gov Palladium-catalyzed Suzuki-Miyaura reactions have been developed for the cross-coupling of amides with boronic acids to synthesize ketones, proceeding via a sterically controlled N-C bond activation. rsc.org This methodology provides a new way to utilize amides as acyl-transfer agents. Similarly, aryl esters, particularly highly reactive ones like pentafluorophenyl esters, can undergo selective C(acyl)-O cleavage and couple with arylboronic acids using Pd(0)/phosphane catalyst systems. nih.gov These reactions expand the scope of the Suzuki-Miyaura coupling, allowing for the formation of ketones from readily available carboxylic acid derivatives. While a specific example coupling 4-(trifluoromethyl)phenylboronic acid with an amide or ester under these novel conditions was not detailed in the provided sources, its participation in such reactions is highly feasible given its standard reactivity in Suzuki-Miyaura protocols.

The synthesis of aryl ketones is a common application of cross-coupling chemistry. The Suzuki-Miyaura reaction provides a powerful method for this transformation by coupling arylboronic acids with acylating agents like acid chlorides. organic-chemistry.org This approach is often preferred over classical Friedel-Crafts acylation due to its milder conditions and broader functional group tolerance. organic-chemistry.org Palladium catalysts facilitate the reaction between an aroyl chloride and an arylboronic acid, such as 4-(trifluoromethyl)phenylboronic acid, to produce the corresponding diaryl ketone. scirp.org The reaction mechanism involves oxidative addition of the acid chloride to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination. researchgate.net This method has been successfully applied to synthesize a variety of fluorine-substituted benzophenones, demonstrating its efficiency and high yields, often accelerated by microwave irradiation. scirp.orgscirp.org

| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Acid Chloride) | Catalyst System | Base | Solvent | Conditions | Product | Ref. |

| Potassium Aryltrifluoroborates* | Aroyl Chlorides | PdCl₂(PPh₃)₂ | K₂CO₃ | 1,4-Dioxane | Microwave, 150°C, 20 min | Aryl Ketones | scirp.org |

| Arylboronic Acids | Acyl Chlorides | Pd(OAc)₂ | - | Water with PEG or [bmim][PF₆] | - | Aryl Ketones | organic-chemistry.org |

*Potassium aryltrifluoroborates are stable precursors often synthesized from the corresponding boronic acids. scirp.org

The synthesis of biaryl scaffolds is a cornerstone of the Suzuki-Miyaura reaction, as these structures are prevalent in pharmaceuticals, natural products, and materials science. nih.govbeilstein-journals.org The reaction facilitates the direct formation of a C-C bond between two aromatic rings, one originating from the aryl halide and the other from the arylboronic acid. nih.gov 4-(Trifluoromethyl)phenylboronic acid is frequently used in this context to introduce a trifluoromethyl-substituted phenyl ring, which can enhance properties like metabolic stability and lipophilicity in drug candidates. Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, have shown excellent activity and reusability in the synthesis of fluorinated biphenyl (B1667301) derivatives using this reaction. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substituted aryl halides with 4-(trifluoromethyl)phenylboronic acid, making it a key tool for creating diverse libraries of biaryl compounds. nih.govmdpi.com

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product Yield (%) | Ref. |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | 48 | ~95 | mdpi.com |

| Substituted Bromobenzene | Substituted Phenylboronic acids | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | - | - | nih.gov |

Palladium-Catalyzed Reactions with 4-(Trifluoromethyl)phenylboronic Acid

4-(Trifluoromethyl)phenylboronic acid is a versatile reagent in palladium-catalyzed cross-coupling reactions, enabling the introduction of the trifluoromethylphenyl group into a wide array of organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties.

Palladium-catalyzed direct arylation represents an atom-economical method for the formation of carbon-carbon bonds between arenes and arylboronic acids, avoiding the need for pre-functionalized starting materials. nih.gov In these reactions, a C-H bond on a substrate is directly coupled with 4-(trifluoromethyl)phenylboronic acid.

Reaction Mechanism: The generally accepted mechanism for these reactions is the concerted metalation-deprotonation (CMD) pathway. nih.govwits.ac.za The catalytic cycle typically involves:

C-H Activation: The palladium(II) catalyst reacts with the arene substrate through a concerted process where the palladium center coordinates to the C-H bond and a base assists in the deprotonation, forming an arylpalladium(II) intermediate.

Transmetalation: The 4-(trifluoromethyl)phenylboronic acid undergoes transmetalation with the arylpalladium(II) species. The boronic acid is typically activated by a base to form a more nucleophilic boronate species, which then transfers the 4-(trifluoromethyl)phenyl group to the palladium center.

Reductive Elimination: The resulting diarylpalladium(II) intermediate undergoes reductive elimination to form the biaryl product and regenerate the active palladium(0) catalyst.

Reoxidation: The palladium(0) is then reoxidized to palladium(II) to re-enter the catalytic cycle.

The presence and nature of ligands, such as bulky phosphines, can significantly influence the reaction's efficiency and product distribution. wits.ac.za Similarly, the choice of solvent and base plays a crucial role in the outcome of the reaction.

Table 1: Key Factors in Palladium-Catalyzed Direct Arylation

| Factor | Role/Effect |

| Palladium Catalyst | Typically Pd(OAc)₂ or other Pd(II) sources. wits.ac.za |

| Ligand | Bulky phosphines (e.g., P(tBu)₃) can improve yield and selectivity. wits.ac.za |

| Base | Activates the boronic acid and assists in the C-H activation step. |

| Solvent | Polar aprotic solvents like DMA are commonly used. wits.ac.za |

A powerful synthetic strategy involves a one-pot sequence combining an oxidative Heck reaction with an intramolecular C-H amidation, catalyzed by a single palladium system. rsc.orgnih.gov This tandem process allows for the efficient synthesis of complex nitrogen-containing heterocycles, such as 4-aryl-2-quinolinones. rsc.org

In this sequence, 4-(trifluoromethyl)phenylboronic acid serves as the arylating agent in the initial oxidative Heck coupling.

Reaction Mechanism: The process involves two distinct, sequential catalytic cycles: rsc.orgnih.gov

Oxidative Heck Reaction: This cycle begins with a Pd(II) catalyst.

Transmetalation: The 4-(trifluoromethyl)phenylboronic acid transmetalates its aryl group to the Pd(II) catalyst. hw.ac.ukrsc.org

Migratory Insertion: An olefin substrate inserts into the resulting aryl-palladium bond.

β-Hydride Elimination: The alkylpalladium intermediate undergoes β-hydride elimination to form the arylated alkene product and a palladium(0) species.

Reoxidation: An oxidant is required to regenerate the Pd(II) catalyst from Pd(0) for the next cycle. rsc.org

Intramolecular C-H Amidation:

Following the Heck reaction, the same Pd(II) catalyst facilitates the intramolecular amidation of a C-H bond, leading to the formation of the final heterocyclic product.

This tandem approach is highly efficient as it avoids the isolation of intermediates and utilizes a single catalyst for multiple transformations. rsc.org

4-(Trifluoromethyl)phenylboronic acid can be coupled with allyl alcohols in palladium-catalyzed reactions to form allyl-aryl products. rsc.org The direct use of allyl alcohols is advantageous from a green chemistry perspective as it avoids the generation of halide or ester waste products. nih.gov

Reaction Mechanism: The reaction can proceed through different pathways depending on the catalyst system (Pd(0) or Pd(II)). A common pathway involves the formation of a π-allylpalladium intermediate. mdpi.com

Formation of π-Allylpalladium Complex: The palladium catalyst reacts with the allyl alcohol. The hydroxyl group of the alcohol is a poor leaving group, but its departure can be facilitated by the Lewis acidity of the organoboron reagent, which may coordinate to the hydroxyl group. rsc.org This leads to the formation of a cationic π-allylpalladium(II) complex.

Transmetalation: The 4-(trifluoromethyl)phenylboronic acid, often activated by a base, transfers the aryl group to the palladium center.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the desired allyl-aryl product and regenerates the active palladium catalyst.

These reactions are known for their high regio- and stereoselectivity, which is controlled by the nature of the catalyst and reaction conditions. nih.govacs.org

Table 2: Comparison of Palladium-Catalyzed Reactions with 4-(Trifluoromethyl)phenylboronic Acid

| Reaction Type | Key Transformation | Catalyst State | Noteworthy Feature |

| Direct Arylation | C-H bond arylation | Pd(II)/Pd(0) | Atom-economical, avoids pre-functionalization. nih.gov |

| Oxidative Heck | Olefin arylation | Pd(II) | Requires an external oxidant. rsc.org |

| Allylation | Coupling with allyl alcohols | Pd(0) or Pd(II) | Forms π-allylpalladium intermediate; can be atom-economical. rsc.orgmdpi.com |

Tandem reactions that incorporate carbon monoxide (CO) offer a direct route to carbonyl-containing compounds. A tandem sequence of aminocarbonylation and annulation using 4-(trifluoromethyl)phenylboronic acid allows for the synthesis of complex heterocyclic structures.

Reaction Mechanism: While a specific sequence involving annulation is complex, the initial aminocarbonylation follows a well-established pathway. This process can be part of a larger sequence, for instance, following a Heck reaction. rsc.org

Oxidative Addition/Transmetalation: The catalytic cycle starts with a Pd(0) species undergoing oxidative addition with an aryl halide or triflate, or a Pd(II) species undergoing transmetalation with 4-(trifluoromethyl)phenylboronic acid to form an aryl-palladium(II) complex.

CO Insertion: Carbon monoxide inserts into the aryl-palladium bond to form an aroyl-palladium intermediate.

Nucleophilic Attack: An amine attacks the carbonyl carbon of the aroyl-palladium complex.

Reductive Elimination: Reductive elimination from the resulting intermediate yields the corresponding amide product and regenerates the palladium catalyst. nih.gov

Copper-Catalyzed Coupling Reactions with 4-(Trifluoromethyl)phenylboronic Acid

Copper catalysis provides a cost-effective and complementary alternative to palladium for coupling reactions involving boronic acids. researchgate.net

Ligand-free copper-catalyzed systems are particularly attractive due to their operational simplicity and reduced cost. These reactions can be used for both homocoupling of boronic acids to form symmetrical biaryls and for cross-coupling reactions with various nucleophiles. researchgate.netrsc.org

Reaction Mechanism (Homocoupling): The mechanism for copper-catalyzed homocoupling of arylboronic acids is a subject of ongoing research, with several proposed pathways.

One proposed mechanism starting from a Cu(II) salt involves: nih.gov

Base Activation: A base (e.g., hydroxide, carbonate) coordinates to the boronic acid, making it more reactive. researchgate.netnih.gov

First Transmetalation (B-to-Cu): The activated boronate transfers the 4-(trifluoromethyl)phenyl group to the Cu(II) center. This step is enabled by the presence of a coordinating base. nih.gov

Dimerization and Transmetalation-Electron Transfer (TET): The resulting organocopper(II) species may form dimers. A coupled transmetalation-electron transfer (TET) process can then lead to the formation of a bis-organocopper(III) complex. nih.gov

Reductive Elimination: The bis-organocopper(III) intermediate readily undergoes reductive elimination to form the symmetrical biaryl product and a Cu(I) species, which is then reoxidized to complete the cycle.

An alternative pathway suggests two successive B-to-Cu transmetalations to form a diaryl-Cu(II) complex, followed by reductive elimination. However, evidence for this pathway is less substantiated. nih.gov The role of the base is crucial, particularly when starting with Cu(II) catalysts. nih.gov

For cross-coupling reactions, such as C-N bond formation, the mechanism involves the formation of a copper-amide intermediate followed by transmetalation with the boronic acid and subsequent reductive elimination. organic-chemistry.org These ligand-free systems often require an oxidant, such as molecular oxygen, to facilitate catalyst turnover. organic-chemistry.org

Table 3: Research Findings on Ligand-Free Copper-Catalyzed Homocoupling

| Catalyst/Base System | Yields | Reaction Time | Key Finding |

| CuCl₂·2H₂O / Na₂CO₃ | Moderate to excellent (72-97%) | ~15 minutes | Base acceleration is a key feature of the reaction. researchgate.net |

| Cu(II) salts in methanol | - | - | A coordinating base enables the initial B-to-Cu(II) transmetalation. A second B-to-Cu transmetalation is disfavored. nih.gov |

Copper-Catalyzed Nitration Reactions

4-(Trifluoromethyl)phenylboronic acid serves as a substrate in copper-catalyzed nitration reactions. scientificlabs.co.uksigmaaldrich.com This transformation allows for the introduction of a nitro group onto the aromatic ring, replacing the boronic acid moiety. The reaction of arylboronic acids with nitrite (B80452) salts in the presence of a copper catalyst provides the corresponding nitroaromatic compounds. researchgate.net This method represents an efficient pathway for synthesizing nitroaromatics under mild conditions, substituting the B(OH)₂ group with an NO₂ group. researchgate.net While specific mechanistic details for 4-(trifluoromethyl)phenylboronic acid are not extensively detailed, the general process involves a copper-mediated oxidative coupling.

N-Arylation of Imidazoles and Amines Catalyzed by Copper

4-(Trifluoromethyl)phenylboronic acid is a key reagent for the N-arylation of imidazoles and amines, a reaction frequently catalyzed by copper complexes. scientificlabs.co.uksigmaaldrich.comtargetmol.com This process, a variation of the Chan-Lam coupling reaction, forms a carbon-nitrogen bond, linking the 4-(trifluoromethyl)phenyl group to a nitrogen atom in the substrate.

The reaction is particularly effective when using a copper-exchanged fluorapatite (B74983) catalyst. sigmaaldrich.comtargetmol.com Various copper sources, including Cu(I) and Cu(II) salts, have been shown to be effective. For instance, CuBr, in conjunction with a pyridin-2-yl β-ketone ligand and a base like cesium carbonate, efficiently catalyzes the N-arylation of azoles with aryl halides, and similar principles apply to arylboronic acids. organic-chemistry.org The use of diamine-copper complexes, such as [Cu(OH)·TMEDA]₂Cl₂, has also proven successful for the N-arylation of imidazoles with arylboronic acids, proceeding under an oxygen atmosphere to regenerate the active catalyst. cmu.edu The reaction mechanism is believed to involve the formation of a copper(II) intermediate, which, after reductive elimination, yields the N-arylated product and regenerates the active Cu(I) catalyst. researchgate.net This methodology is compatible with a wide range of functional groups and can be accelerated by additives like poly(ethylene glycol). researchgate.netacs.org

| Nitrogen Substrate | Aryl Source | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Imidazoles, Amines | 4-(Trifluoromethyl)phenylboronic acid | Copper-exchanged fluorapatite | Not specified | Not specified | Heterogeneous catalyst use. | sigmaaldrich.comtargetmol.com |

| Imidazoles | Phenylboronic acid | [Cu(OH)·TMEDA]₂Cl₂ | Not required | Dichloromethane | Uses O₂ as an oxidant to regenerate the catalyst. | cmu.edu |

| Azoles | Aryl bromides/iodides | CuBr / pyridin-2-yl β-ketone ligand | Cesium carbonate | DMSO | Mild conditions (60–80 °C) with ligand assistance. | organic-chemistry.org |

| Imidazoles, Benzimidazoles | Aryl iodides/bromides | Copper / 4,7-Dimethoxy-1,10-phenanthroline | Not specified | Not specified | Accelerated by poly(ethylene glycol). | researchgate.netacs.org |

Ruthenium-Catalyzed Direct Arylation with 4-(Trifluoromethyl)phenylboronic Acid

4-(Trifluoromethyl)phenylboronic acid is utilized in ruthenium-catalyzed direct arylation reactions, which proceed via C-H bond activation. scientificlabs.co.uksigmaaldrich.com This method provides an atom-economical alternative to traditional cross-coupling reactions by directly coupling the arylboronic acid with a C-H bond on another aromatic substrate, avoiding the need for pre-functionalized starting materials. sigmaaldrich.com

In a typical reaction, a ruthenium(II) complex is used as the catalyst. rsc.org A plausible mechanism involves the initial formation of a cationic ruthenium complex, which then coordinates to a directing group (like the oxygen of an acetanilide) on the substrate. researchgate.net This is followed by ortho-metalation to form a ruthenacycle intermediate. Transmetalation with the 4-(trifluoromethyl)phenylboronic acid and subsequent reductive elimination yields the ortho-arylated product and regenerates the active ruthenium catalyst. researchgate.net This reaction is compatible with a variety of functional groups on both the acetanilide (B955) and the aromatic boronic acid. rsc.org

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

4-(Trifluoromethyl)phenylboronic acid is an effective arylating agent in rhodium-catalyzed asymmetric 1,4-addition reactions. scientificlabs.co.uksigmaaldrich.com This reaction, also known as conjugate addition, introduces the 4-(trifluoromethyl)phenyl group to the β-position of an α,β-unsaturated carbonyl or nitro compound, creating a new stereocenter with high enantioselectivity. rsc.orgorganic-chemistry.org

The catalytic cycle is understood to proceed through several key rhodium-containing intermediates. acs.orgnih.gov The cycle involves:

Transmetalation: The aryl group from the boronic acid is transferred to a rhodium(I) complex, often a hydroxorhodium species, to form an arylrhodium intermediate. The presence of a base is often crucial for this step. organic-chemistry.org

Insertion: The α,β-unsaturated substrate coordinates to the arylrhodium species, followed by migratory insertion of the aryl group to the β-carbon. This step forms an oxa-π-allylrhodium enolate intermediate. acs.orgnih.gov

Hydrolysis: The rhodium enolate is hydrolyzed by water, releasing the β-arylated product and regenerating the hydroxorhodium catalyst, which can then re-enter the catalytic cycle. acs.orgnih.gov

Chiral ligands, such as (S)-binap or chiral dienes, are used to control the stereochemistry of the addition, leading to high enantiomeric excess (ee) in the products. organic-chemistry.orgnih.gov The reaction has been successfully applied to various substrates, including α,β-unsaturated amides, ketones, and nitroalkenes. rsc.orgorganic-chemistry.org

| Substrate Class | Aryl Source | Catalyst System | Resulting Product | Key Feature | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated Amides | Arylboronic acids | Rh(acac)(CH₂CH₂)₂ / (S)-binap | Optically active β-aryl amides | Aqueous base improves yields. | organic-chemistry.org |

| Nitroalkenes | Arylboronic acids | Rhodium / chiral diene | Chiral nitro compounds | High yields and excellent enantioselectivities. | rsc.org |

| Chromones | Arylboronic acids | Rhodium / (R,R)-Ph-bod* | Chiral flavanones | Excellent enantioselectivities (≥97% ee). | nih.gov |

| α,β-Unsaturated Ketones | Phenylboronic acid | Rhodium-binap complex | β-Aryl ketones | Catalytic cycle elucidated via NMR. | acs.orgnih.gov |

Nickel-Catalyzed Cross-Coupling via Aromatic C-F Bond Activation Involving 4-(Trifluoromethyl)phenylboronic Acid

While arylboronic acids are not typically involved in the direct activation of C-F bonds, they can be used in sequential coupling strategies where C-F bond activation is a key step. A notable example demonstrates the orthogonal reactivity of C-Br and C-F bonds, where 4-(trifluoromethyl)phenylboronic acid is used in an initial, selective palladium-catalyzed Suzuki coupling. beilstein-journals.org

In a specific synthetic sequence, 5-bromo-2-fluorobenzofuran (B8782360) was first coupled with 4-(trifluoromethyl)phenylboronic acid using a palladium catalyst. beilstein-journals.org This reaction selectively targeted the C-Br bond, leaving the C-F bond intact and yielding 2-fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran in 95% yield. Subsequently, this product underwent a nickel-catalyzed defluorinative arylation with a different boronic acid (phenylboronic acid). beilstein-journals.org This second step involved the activation of the typically robust aromatic C-F bond by the nickel catalyst, producing the final diarylated benzofuran. beilstein-journals.org This approach highlights the utility of 4-(trifluoromethyl)phenylboronic acid in building complex molecules through multi-step, selective cross-coupling reactions where C-F bond activation is a crucial, subsequent transformation. beilstein-journals.orgnih.gov

Other Synthetic Transformations Mediated by 4-(Trifluoromethyl)phenylboronic Acid

Amination and Conjugate Addition Reactions

4-(Trifluoromethyl)phenylboronic acid is a versatile reagent employed in various synthetic transformations, prominently including amination and conjugate addition reactions. scientificlabs.co.uksigmaaldrich.com

Amination Reactions: As detailed in section 3.1.3.3, this compound is a potent aryl donor in copper-catalyzed N-arylation of amines, amides, and nitrogen-containing heterocycles like imidazoles. scientificlabs.co.uksigmaaldrich.comtargetmol.com This transformation, a cornerstone of C-N bond formation, allows for the direct installation of the electron-deficient 4-(trifluoromethyl)phenyl moiety onto a nitrogen atom.

Conjugate Addition Reactions: This compound is widely used as a nucleophilic aryl source in 1,4-conjugate addition reactions to electron-poor olefins. The rhodium-catalyzed asymmetric 1,4-addition, discussed in section 3.1.5, is a primary example of this reactivity. scientificlabs.co.uksigmaaldrich.com In these reactions, the 4-(trifluoromethyl)phenyl group is added to the β-position of α,β-unsaturated systems. The trifluoromethyl group on the boronic acid enhances its reactivity and the electronic properties of the resulting products, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials. chemimpex.com

Dehydrative Amidation Catalysis by 4-(Trifluoromethyl)phenylboronic Acid Derivatives

Derivatives of 4-(trifluoromethyl)phenylboronic acid, particularly 2,4-bis(trifluoromethyl)phenylboronic acid, have been identified as highly effective catalysts for the dehydrative amidation of carboxylic acids and amines. rsc.orgresearchgate.net This catalytic process is significant for the formation of amide bonds, a fundamental linkage in peptide synthesis and various pharmaceuticals.

The reaction mechanism is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate. Mechanistic studies suggest that a 2:2 mixed anhydride is the sole active species in the catalytic cycle. rsc.org The presence of an ortho-substituent on the phenylboronic acid, such as the second trifluoromethyl group in 2,4-bis(trifluoromethyl)phenylboronic acid, plays a crucial role. This substituent sterically hinders the coordination of the amine to the boron atom of the active anhydride species, which in turn accelerates the subsequent nucleophilic attack by the amine on the carbonyl group, leading to amide formation. rsc.org

This catalytic system has proven effective for the synthesis of α-dipeptides. rsc.org Research has shown that various N-Boc-protected amino acids, including phenylalanine, alanine, leucine, glycine, and serine derivatives, can efficiently yield the corresponding peptides with minimal epimerization. researchgate.net

| N-Boc-Amino Acid | Amine Component | Resulting Peptide | Yield |

|---|---|---|---|

| N-Boc-phenylalanine | Amino acid ester | Dipeptide | Good |

| N-Boc-alanine | Amino acid ester | Dipeptide | Good |

| N-Boc-leucine | Leucine benzyl (B1604629) ester | Dipeptide | Good |

| N-Boc-glycine | Amino acid ester | Dipeptide | Good |

| N-Boc-benzyl serine | Amino acid ester | Dipeptide | Good |

Radical-Based Functionalization of Graphitic Materials Using 4-(Trifluoromethyl)phenylboronic Acid

Arylboronic acids, including electronically diversified variants like 4-(trifluoromethyl)phenylboronic acid, are valuable precursors for the functionalization of graphitic materials. rsc.orgnih.gov An efficient, metal-free strategy has been developed for the ipso-functionalization of phenylboronic acids using graphite (B72142) as a carbocatalyst and air as a benign oxidant in an aqueous medium. rsc.orgnih.gov This method allows for the transformation of the C–B bond into C–O, C–N, and C–X (halide) bonds, yielding a variety of important aromatic compounds. rsc.org

The reaction is believed to involve a radical-based mechanism. The delocalized π-electron system of graphite is thought to play a key role in stabilizing radical intermediates, thereby facilitating the reaction. nih.gov This process avoids the need for traditional metal catalysts, ligands, bases, or harsh oxidants, presenting a more sustainable synthetic route. rsc.org The heterogeneous nature of the graphite catalyst also allows for easy recovery and recycling. nih.gov

While studies have demonstrated broad functional-group tolerance, including arylboronic acids with electron-withdrawing substituents, the specific use of 4-(trifluoromethyl)phenylboronic acid is a logical extension of this methodology for creating fluorinated aromatic compounds on graphitic surfaces. nih.gov

| Arylboronic Acid Substrate | Reagent | Product Type | Catalyst/Conditions |

|---|---|---|---|

| General Ar-B(OH)₂ | Air (O₂) | Phenols (Ar-OH) | Graphite / H₂O, 80°C |

| General Ar-B(OH)₂ | NH₃ solution | Anilines (Ar-NH₂) | Graphite / H₂O, 80°C |

| General Ar-B(OH)₂ | NaNO₂ | Nitroarenes (Ar-NO₂) | Graphite / H₂O, 80°C |

| General Ar-B(OH)₂ | KX (X=I, Br, Cl) | Haloarenes (Ar-X) | Graphite / H₂O, 80°C |

O-Glycosylation Studies with 4-(Trifluoromethyl)phenylboronic Acid as a Model System

Phenylboronic acids are widely recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-cis-diols, which are structural motifs present in saccharides. This interaction leads to the formation of cyclic boronate esters. This characteristic makes phenylboronic acid and its derivatives, such as 4-(trifluoromethyl)phenylboronic acid, valuable as model systems for the recognition and sensing of oligosaccharides and glycans, which are products of O-glycosylation.

The binding affinity and selectivity of phenylboronic acids can be tuned by substituents on the phenyl ring. Electron-withdrawing groups, like the trifluoromethyl group, can influence the Lewis acidity of the boron atom and thus the binding constants with diols. This principle is the foundation for developing sophisticated sensing platforms for glycans, which are important biomarkers in various diseases.

Recent research has focused on creating highly selective recognition systems by immobilizing phenylboronic acid motifs on surfaces. One such strategy involves a surface imprinting method that uses a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. bham.ac.ukbirmingham.ac.uk In this approach, a pre-formed complex between an oligosaccharide and a phenylboronic acid derivative is clicked onto a surface, creating precisely organized imprinted cavities. bham.ac.uk After removal of the template oligosaccharide, these cavities exhibit selective recognition for the target glycan, with dissociation constants in the low millimolar range. bham.ac.ukbirmingham.ac.uk This use of phenylboronic acids as a model recognition element is crucial for advancing diagnostic tools for detecting aberrant glycosylation. bham.ac.uk

Applications in Medicinal Chemistry and Biological Research of 4 Trifluoromethyl Phenylboronic Acid and Its Derivatives

Role in Pharmaceutical and Agrochemical Development

4-(Trifluoromethyl)phenylboronic acid serves as a crucial intermediate and building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. ebi.ac.uknih.gov The trifluoromethyl group is a key feature in modern drug design, often introduced to improve a compound's metabolic stability and binding affinity to biological targets. researchgate.net Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, influencing its reactivity and interaction with enzymes or receptors. nih.gov

In pharmaceutical development, this boronic acid derivative is utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of biologically active compounds. ebi.ac.uksigmaaldrich.com For instance, it is used as a reactant in the preparation of terphenyl benzimidazoles, which have been investigated as tubulin polymerization inhibitors, a target for anticancer agents. sigmaaldrich.comsigmaaldrich.com The versatility of 4-(trifluoromethyl)phenylboronic acid makes it an important component in the creation of new therapeutic agents that can target specific biological pathways with enhanced efficacy. nih.gov

Similarly, in the agrochemical sector, trifluoromethyl-containing compounds are integral to the development of modern pesticides and herbicides. The unique properties conferred by the -CF3 group contribute to the potency and stability of these agents. researchgate.net The synthesis of novel agrochemicals often relies on versatile building blocks like 4-(trifluoromethyl)phenylboronic acid to construct molecules with desired biological activities for crop protection. ebi.ac.uknih.gov

Enzyme Inhibition Studies of 4-(Trifluoromethyl)phenylboronic Acid Analogs

The boronic acid functional group is a well-established pharmacophore known for its ability to reversibly inhibit serine proteases by forming a stable, tetrahedral adduct with the catalytic serine residue. This mechanism mimics the transition state of peptide bond hydrolysis. Analogs of 4-(trifluoromethyl)phenylboronic acid have been explored as inhibitors for various classes of enzymes.

Derivatives containing the trifluoromethylphenyl moiety have been investigated as potential inhibitors of various proteases. The trifluoromethyl group can enhance the electrophilicity of the boron atom, facilitating the covalent interaction with the target enzyme. For example, trifluoromethyl ketones, which share the electrophilic carbon characteristic with boronic acids, have been developed as potent inhibitors of cysteine proteases like the SARS-CoV 3CL protease. nih.gov

In the realm of kinase inhibition, which is a major focus in oncology, derivatives of 4-(trifluoromethyl)phenylboronic acid are used as synthetic precursors. It is a reactant in the preparation of compounds like terphenyl benzimidazoles, which act as tubulin polymerization inhibitors. sigmaaldrich.comsigmaaldrich.com Tubulin is a critical component of the cellular cytoskeleton, and its disruption can interfere with mitosis, a pathway often targeted by kinase inhibitors. Furthermore, literature points to the development of ATP-competitive inhibitors for mitotic kinesins, a class of motor proteins with kinase activity, underscoring the relevance of such scaffolds in targeting cell division processes. nih.gov

Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a significant global health threat. Boronic acid derivatives have emerged as a promising class of non-β-lactam inhibitors for these enzymes. They function by forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases, such as AmpC. tcichemicals.com

Specifically, 4-(Trifluoromethyl)phenylboronic acid has been identified as an inhibitor of AmpC β-lactamase. tcichemicals.com Research has determined its inhibition constant (Ki), quantifying its potency against this clinically relevant enzyme.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 4-(Trifluoromethyl)phenylboronic acid | AmpC β-lactamase | 3.0 ± 0.5 μM tcichemicals.com |

Antimicrobial Activities of 4-(Trifluoromethyl)phenylboronic Acid Derivatives

Beyond enzyme inhibition, derivatives of 4-(trifluoromethyl)phenylboronic acid have been evaluated for direct antimicrobial properties against a range of pathogenic bacteria and fungi.

Several studies have explored the antibacterial potential of phenylboronic acid derivatives containing trifluoromethyl or related fluorinated groups. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, trifluoromethoxy-substituted phenylboronic acids, close analogs of the trifluoromethyl compound, have demonstrated inhibitory effects against Bacillus cereus. nih.gov Furthermore, chalcone (B49325) derivatives incorporating a trifluoromethylphenyl ring have shown notable activity against Escherichia coli. nih.gov

| Compound Derivative | Bacterial Strain | Activity Measurement | Result |

|---|---|---|---|

| meta-(Trifluoromethoxy)phenylboronic acid | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 125 µg/mL nih.gov |

| para-(Trifluoromethoxy)phenylboronic acid | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 125 µg/mL nih.gov |

| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one (A3) | Escherichia coli | Zone of Inhibition (ZOI) | 20 mm nih.gov |

The investigation of trifluoromethyl-containing compounds has also extended to their potential as antifungal agents. Derivatives have been synthesized and tested against common fungal pathogens known to cause significant human infections. Research on novel fluorinated chalcones, which include a trifluoromethylphenyl moiety, has demonstrated promising activity against both Candida albicans, a common cause of opportunistic yeast infections, and Aspergillus niger, a mold that can cause aspergillosis. nih.gov The inhibitory activity of these derivatives has been shown to be comparable or even superior to standard antifungal drugs in some cases. nih.gov

| Compound Derivative | Fungal Strain | Activity Measurement | Result |

|---|---|---|---|

| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one (A3) | Candida albicans | Zone of Inhibition (ZOI) | 20 mm nih.gov |

| Aspergillus niger | Zone of Inhibition (ZOI) | 25 mm nih.gov |

Mechanisms of Antimicrobial Action: Interaction with LeuRS

The antimicrobial potential of boronic acid derivatives, including those with trifluoromethyl substituents, is partly attributed to their ability to inhibit essential bacterial enzymes. One such critical target is Leucyl-tRNA synthetase (LeuRS), an enzyme vital for protein synthesis.

Docking studies have elucidated the potential binding mechanisms of trifluoromethyl-substituted phenylboronic acids to the active site of LeuRS in microorganisms like Escherichia coli and Candida albicans. For instance, research on 5-trifluoromethyl-2-formylphenylboronic acid, a related compound, has shown that it can isomerize into a cyclic 3-hydroxybenzoxaborole form. This cyclic isomer is structurally similar to the approved antifungal drug Tavaborole (AN2690) and is thought to bind within the editing domain of LeuRS. This binding action can block the enzyme's function, thereby halting protein synthesis and inhibiting microbial growth.

The interaction involves the formation of a stable adduct with adenosine (B11128) monophosphate (AMP) within the enzyme's active site, effectively trapping the enzyme and preventing it from participating in protein translation. The high acidity conferred by the electron-withdrawing trifluoromethyl group can enhance the binding of the boronic acid to diols, such as those found in adenosine, potentially facilitating the formation of the inhibitory complex. Studies have shown that while the cyclic isomer of 5-trifluoromethyl-2-formylphenylboronic acid shows strong potential binding to C. albicans LeuRS, the open-chain form displays a higher inhibition constant against E. coli LeuRS, suggesting different inhibitory mechanisms or target conformations across species. researchgate.net

Anti-proliferative and Pro-apoptotic Properties of 4-(Trifluoromethyl)phenylboronic Acid Derivatives as Potential Anticancer Agents

Phenylboronic acid (PBA) derivatives have garnered significant attention as potential anticancer agents due to their ability to selectively interact with cancer cells and induce apoptosis (programmed cell death). The introduction of substituents like the trifluoromethyl group into the phenyl ring has been a key strategy in developing highly active compounds.

Research has demonstrated that simple modifications to the PBA structure can lead to potent antiproliferative agents with low micromolar IC₅₀ values across various cancer cell lines. researchgate.net Studies on a range of substituted phenylboronic acids revealed that placing a trifluoromethyl group at the 4-position of the phenyl ring was a promising modification for enhancing anticancer activity. researchgate.net These derivatives often exert their effects by inducing cell cycle arrest, typically at the G2/M phase, which precedes cell division. This arrest prevents cancer cells from proliferating and can trigger apoptosis. researchgate.net The mechanism of action is linked to the accumulation of proteins like p21, a key regulator of the cell cycle, without degrading other critical proteins like cyclin B1 or β-tubulin. researchgate.net

The ability of PBA derivatives to induce apoptosis has been confirmed through various cellular assays, including flow cytometry, caspase-3 activity measurements, and fluorescence microscopy. researchgate.net Their pro-apoptotic activity makes them a promising class of compounds for further development in oncology. researchgate.netbldpharm.comtargetmol.com

| Compound | Modification | Target Cell Line | Observed Effect |

|---|---|---|---|

| Phenylboronic Acid (PBA) | Parent Compound | Various Cancer Cells | Moderate anticancer activity at high concentrations. researchgate.net |

| 4-(Trifluoromethyl)phenylboronic acid Derivatives | -CF₃ group at para-position | Various Cancer Cells | Considered a promising modification for enhancing activity. researchgate.net |

| Substituted PBAs (e.g., 2-Fluoro-6-formylphenylboronic acid) | Various substituents | A2780 Ovarian Cancer | Strong G2/M cell cycle arrest and caspase-3 activation. researchgate.net |

Inhibition of Tubulin Polymerization by Terphenyl Benzimidazoles Derived from 4-(Trifluoromethyl)phenylboronic Acid

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. 4-(Trifluoromethyl)phenylboronic acid serves as a key reactant in the synthesis of terphenyl benzimidazoles, a class of compounds that have shown potent activity as tubulin polymerization inhibitors. ewadirect.comspectrumchemical.comsigmaaldrich.com

A series of novel terphenyl benzimidazoles synthesized using this precursor have demonstrated significant anticancer potency, with GI₅₀ (50% growth inhibition) values in the low- to sub-micromolar range. spectrumchemical.comtcichemicals.com These compounds disrupt the cell cycle by arresting cells in the G2/M phase. spectrumchemical.com Further investigation through Western blot analysis has confirmed that these molecules interfere with the dynamics of tubulin, altering the ratio of soluble (free) to polymerized tubulin within cells. spectrumchemical.comtcichemicals.com By inhibiting the polymerization of tubulin, these agents disrupt the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis. This disruption ultimately leads to cell cycle arrest and apoptotic cell death. tcichemicals.comrsc.org

| Compound Series | Precursor | Mechanism of Action | Biological Effect | Potency (GI₅₀) |

|---|---|---|---|---|

| Terphenyl Benzimidazoles (e.g., 3j, 3m-t, 3aa-ad) | 4-(Trifluoromethyl)phenylboronic acid | Inhibition of tubulin polymerization. spectrumchemical.comtcichemicals.com | G2/M phase cell cycle arrest. spectrumchemical.com | <0.1 to 9.72 μM. spectrumchemical.com |

Quorum Sensing Inhibition in Bacterial Systems (e.g., Vibrio harveyi) by 4-(Trifluoromethyl)phenylboronic Acid

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation, making it a prime target for novel antimicrobial strategies. nih.govsigmaaldrich.com 4-(Trifluoromethyl)phenylboronic acid has been identified as an inhibitor of QS in the marine bacterium Vibrio harveyi. nih.gov

| Compound | Target | Activity | IC₅₀ Value |

|---|---|---|---|

| 4-(Trifluoromethyl)phenylboronic acid | AI-2 Quorum Sensing | Inhibitor. | Not specified in sources. |

| Various Phenylboronic Acids | Quorum Sensing | Inhibitors. nih.gov | Low to sub-micromolar range. nih.gov |

| 4-(methoxycarbonyl)phenylboronic acid | Quorum Sensing | Inhibitor. | 5 ± 2 μM. |

| 4-(benzyloxy)phenylboronic acid | Quorum Sensing | Inhibitor. | 4 ± 1 μM. |

Modulation of Biological Pathways

The utility of 4-(Trifluoromethyl)phenylboronic acid and its analogs extends to their role as building blocks in the synthesis of molecules designed to modulate specific biological pathways. The trifluoromethyl group is a valuable addition in drug design as it can enhance properties such as metabolic stability and lipophilicity, which influences how a drug is absorbed and distributed in the body.

For example, the related compound 4-fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile building block used to create complex molecules, including pharmaceuticals that target specific biological pathways to improve drug efficacy. Similarly, 4-(trifluoromethoxy)phenylboronic acid is a reactant used to synthesize lactate (B86563) dehydrogenase inhibitors for cancer therapy and modulators of the survival motor neuron (SMN) protein, which is relevant to spinal muscular atrophy. These examples highlight the broader role of trifluoromethyl-substituted phenylboronic acids as foundational structures in the development of targeted therapies.

High-Throughput Screening Methodologies Utilizing 4-(Trifluoromethyl)phenylboronic Acid

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. While 4-(Trifluoromethyl)phenylboronic acid itself is a building block rather than a screening technology, its derivatives and boronic acids, in general, are increasingly being studied using HTS methods.

For instance, high-throughput X-ray crystallography has been employed to screen libraries of boron-containing fragments against therapeutic targets like penicillin-binding proteins (PBPs). This technique can rapidly reveal how these compounds bind to the target protein, providing crucial information for structure-based drug design. Furthermore, the development of high-throughput analysis methods, such as ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS), is essential for quality control and reaction monitoring in large-scale synthesis and screening campaigns involving boronic acids. These analytical techniques enable the rapid and sensitive quantification of boronic acids, which is critical for the efficiency of HTS workflows.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 4-(Trifluoromethyl)phenylboronic acid. By probing the magnetic properties of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the hydrogen atoms in the molecule. In a typical solvent like deutero-dimethyl sulfoxide (B87167) (DMSO-d₆), the spectrum displays distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. spectrabase.com The aromatic region characteristically shows a pair of doublets, indicative of a para-substituted benzene (B151609) ring. The protons ortho to the boronic acid group (H-2, H-6) and the protons ortho to the trifluoromethyl group (H-3, H-5) are chemically distinct and couple with each other, resulting in this splitting pattern. A broad singlet corresponding to the two acidic protons of the B(OH)₂ group is also typically observed.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| Ar-H (ortho to B(OH)₂) | ~7.9-8.1 | d | ~8.0 |

| Ar-H (ortho to CF₃) | ~7.6-7.8 | d | ~8.0 |

| B(OH)₂ | Variable (broad s) | s | N/A |

Note: Exact chemical shifts can vary based on solvent and concentration. The data presented is a representative example.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of 4-(Trifluoromethyl)phenylboronic acid shows six distinct signals, corresponding to the six carbon atoms of the benzene ring and the single carbon of the trifluoromethyl group. The carbon atom attached to the boron (C-1) is often observed as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The trifluoromethyl carbon (CF₃) appears as a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F). rsc.org Similarly, the carbon atom attached to the CF₃ group (C-4) also shows a quartet, but with a smaller coupling constant (²JC-F). rsc.org

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity (due to F) | Coupling Constant (JC-F) [Hz] |

|---|---|---|---|

| C-B | ~130-135 (often not observed) | s | N/A |

| C-H (ortho to B(OH)₂) | ~135-137 | s | N/A |

| C-H (ortho to CF₃) | ~125-127 | q | ~3-5 |

| C-CF₃ | ~132-134 | q | ~30-32 |

| CF₃ | ~124 | q | ~270-274 |

Note: Data is compiled from typical values for similar structures in DMSO-d₆. The signal for the carbon attached to boron can be difficult to detect.

¹¹B NMR Spectroscopy

Boron-11 (¹¹B) NMR is a highly effective technique for directly observing the boron center. For tricoordinate arylboronic acids like 4-(Trifluoromethyl)phenylboronic acid, the ¹¹B nucleus is in an sp² hybridized state, which results in a characteristic chemical shift. The spectrum typically shows a single, broad resonance in the range of δ 27-30 ppm. rsc.orgsdsu.edu This chemical shift is indicative of the neutral trigonal planar boronic acid and distinguishes it from the tetracoordinate boronate species that would appear significantly upfield (at lower ppm values). nsf.gov The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group influences the Lewis acidity of the boron center, which can be subtly reflected in the precise chemical shift. semanticscholar.org

| Nucleus | Chemical Shift (δ) [ppm] | Solvent |

|---|---|---|

| ¹¹B | ~27-30 | DMSO-d₆ |

¹⁹F NMR Spectroscopy

Given the presence of the trifluoromethyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential characterization tool. The three fluorine atoms of the CF₃ group are chemically equivalent, and thus give rise to a single sharp signal in the ¹⁹F NMR spectrum. wikipedia.org Since there are no adjacent fluorine atoms to couple with, this signal appears as a singlet. The chemical shift for aryl-CF₃ groups typically falls within the range of δ -60 to -65 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu For 4-(Trifluoromethyl)phenylboronic acid, the signal is observed in this characteristic region, confirming the integrity of the trifluoromethyl moiety.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|

| CF₃ | ~ -63 | s |

Solid-State Structural Elucidation

While NMR spectroscopy reveals the structure in solution, X-ray diffraction is required to determine the precise atomic arrangement in the solid state.

Single Crystal X-ray Diffraction (XRD) for Molecular and Crystal Structure Determination

As of the current literature, a definitive single crystal X-ray diffraction structure for 4-(Trifluoromethyl)phenylboronic acid has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).

Typically, the crystal structures of phenylboronic acids are characterized by extensive intermolecular hydrogen bonding. nih.gov Molecules often form dimeric pairs through hydrogen bonds between the boronic acid hydroxyl groups. These dimers then further assemble into larger supramolecular structures. Analysis of closely related structures, such as (trifluoromethoxy)phenylboronic acid, shows that the boronic acid group is often twisted out of the plane of the phenyl ring. nih.gov A full structural elucidation for 4-(Trifluoromethyl)phenylboronic acid would require the successful growth of single crystals suitable for XRD analysis, which would provide precise data on bond lengths, bond angles, torsional angles, and the specific hydrogen-bonding network governing its crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Key Bond Lengths/Angles | Data Not Available |

Surface and Material Characterization of Functionalized Materials

The successful attachment of 4-(trifluoromethyl)phenyl groups onto a material's surface is confirmed through various analytical methods. These techniques provide detailed insights into the elemental composition, chemical states, structural integrity, and surface topography of the newly functionalized material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of multi-layer graphitic material (MLG) functionalized with 4-(Trifluoromethyl)phenylboronic acid, XPS provides definitive evidence of successful covalent grafting. A key indicator is the appearance of a fluorine (F 1s) peak at a binding energy of approximately 687.9 eV in the spectrum of the functionalized material, which is absent in the pristine starting material. researchgate.net This binding energy is characteristic of the trifluoromethyl (-CF3) group.

Furthermore, XPS analysis confirms the covalent nature of the bond by the absence of a boron (B 1s) signal in the functionalized product. researchgate.net The disappearance of boron indicates that the boronic acid group, which participates in the reaction, is not retained on the surface, ruling out simple physisorption of the reactant. The analysis also shows an expected decrease in the relative atomic percentage of carbon as the new functional group is introduced. researchgate.net

| Element/Region | Binding Energy (eV) | Interpretation |

|---|---|---|

| F 1s | 687.9 | Confirms presence of the 4-(trifluoromethyl)phenyl group. |

| B 1s | Not Detected | Indicates covalent attachment and absence of physisorbed boronic acid. |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and is particularly effective for characterizing carbon-based materials like graphene. Functionalization introduces defects into the graphitic lattice, which can be quantified by changes in the Raman spectrum.

For multi-layer graphene, the key Raman bands are the D band (~1350 cm⁻¹), associated with defects and disorder, and the G band (~1580 cm⁻¹), related to the in-plane vibration of sp²-hybridized carbon atoms. The intensity ratio of these two bands (ID/IG) is a widely accepted measure of the level of defects.

Following functionalization of MLG with 4-(trifluoromethyl)phenyl radicals, a notable increase in the ID/IG ratio is observed. Research shows this ratio increasing from 0.56 in the starting material to 0.65 in the functionalized product (Arf-MLG). researchgate.net This change signifies the introduction of sp³-hybridized carbon centers at the sites of covalent attachment, disrupting the pristine sp² lattice. Similarly, the I2D/IG ratio, another important metric, changes from 0.40 to 0.47 upon functionalization. researchgate.net These combined spectral changes provide strong evidence for the successful covalent modification of the graphitic surface. researchgate.net

| Material | ID/IG Ratio | I2D/IG Ratio |

|---|---|---|

| Pristine Multi-Layer Graphene (MLG) | 0.56 | 0.40 |

| Functionalized MLG (Arf-MLG) | 0.65 | 0.47 |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology and topography of materials. When analyzing graphitic materials functionalized with 4-(Trifluoromethyl)phenylboronic acid, SEM images are used to assess changes in the particle structure and arrangement post-reaction.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution imaging of a material's internal structure. For functionalized graphene, TEM is used to visualize the sheet-like morphology and the nature of the graphene layers.

Observations of functionalized graphene materials reveal a characteristic sheet-like morphology with varying degrees of transparency. researchgate.net Darker regions in TEM images typically indicate thicker stacks of graphene layers, while lighter, more transparent areas correspond to thinner films or single layers. researchgate.net This analysis helps confirm that the fundamental layered nanostructure of the material is preserved during the covalent modification process.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area of a material by gas physisorption. The surface area is a key parameter that can be affected by surface functionalization.

While specific BET surface area data for materials functionalized solely with 4-(Trifluoromethyl)phenylboronic acid is not extensively detailed in the available literature, it is a standard technique used to characterize such modifications. The process of functionalization can potentially lead to changes in surface area and porosity. For example, the attachment of functional groups might cause a slight decrease in surface area due to the added mass and potential pore blocking. Conversely, if the functionalization process aids in the exfoliation or separation of layered materials, an increase in the accessible surface area could be observed. For unmodified multi-layer graphene, surface areas can be significant, with some commercial samples exhibiting values around 675 m²/g. nih.gov The characterization of the functionalized material would involve comparing its measured surface area to that of the pristine starting material to understand the impact of the modification on this critical property.

Theoretical and Computational Studies on 4 Trifluoromethyl Phenylboronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study the geometry, stability, and electronic nature of phenylboronic acid derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For phenylboronic acid derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or similar basis set, are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. nih.govruc.dk

Studies on related compounds, such as 3-fluorophenylboronic acid and 3,5-Bis(trifluoromethyl)phenylboronic acid, provide a framework for understanding 4-(Trifluoromethyl)phenylboronic acid. nih.govijltet.orgresearchgate.net In these studies, DFT calculations accurately predict bond lengths, bond angles, and dihedral angles, which are often in close agreement with experimental data from X-ray diffraction. tandfonline.com For instance, calculations on 3,5-Bis(trifluoromethyl)phenylboronic acid revealed a shortening of certain endocyclic angles in the benzene (B151609) ring and an increase in exocyclic angles around the ring-boronic acid group linkage, suggesting charge transfer interactions. ijltet.org The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to significantly influence the electronic distribution and geometry of the boronic acid moiety. DFT calculations are instrumental in quantifying these effects on the structural and electronic properties of the molecule.

| Parameter | Method/Basis Set | Typical Findings | Reference Compound |

|---|---|---|---|

| Optimized Geometry | DFT (B3LYP)/6-311++G(d,p) | Calculation of bond lengths, bond angles, and dihedral angles. | 3-Fluorophenylboronic acid nih.gov |

| Vibrational Frequencies | DFT (B3LYP)/6-311G(d,p) | Assignment of fundamental vibrational modes (e.g., O-H stretch, C-F stretch). | 3,5-Bis(trifluoromethyl)phenylboronic acid ijltet.orgresearchgate.net |

| NMR Chemical Shifts | GIAO method | Prediction of 1H and 13C NMR spectra in good agreement with experimental data. | 4-Methoxyphenylboronic acid tandfonline.com |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com A smaller gap suggests that the molecule is more reactive and can be more easily excited.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 0.357 | 0.192 | 0.165 | DFT/B3LYP/6-311G(d,p) ijltet.org |

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule, such as 4-(Trifluoromethyl)phenylboronic acid, might interact with a biological target, typically a protein or enzyme. These methods are vital in drug discovery and molecular biology.

Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in protein synthesis and has been identified as a target for antimicrobial agents. Molecular docking studies have been performed on derivatives of trifluoromethylphenylboronic acid to investigate their potential to bind to the active site of LeuRS from pathogenic organisms like Candida albicans and Escherichia coli.

For example, docking studies with [2-formyl-4-(trifluoromethyl)phenyl]boronic acid showed interactions with the binding pocket of Candida albicans LeuRS. bohrium.comnih.gov Similarly, 5-trifluoromethyl-2-formylphenylboronic acid was predicted through docking to bind to the active pocket of Escherichia coli LeuRS. mdpi.com These studies suggest that the trifluoromethylphenylboronic acid scaffold can fit within the enzyme's active site, potentially inhibiting its function. The mechanism of action is thought to be similar to that of benzoxaborole antifungal drugs, which also target LeuRS. researchgate.netsmolecule.com These computational predictions provide a strong rationale for the observed antimicrobial activity of these compounds and guide the synthesis of more potent inhibitors.